molecular formula C18H24N2O2 B1502770 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine CAS No. 906369-93-5

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine

Cat. No.: B1502770
CAS No.: 906369-93-5
M. Wt: 300.4 g/mol
InChI Key: APEIPOSBNUFATP-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine (CAS 906369-93-5) is a high-value piperidine derivative with the molecular formula C18H24N2O2 and a molecular weight of 300.40 . This compound serves as a versatile and critical building block in medicinal chemistry and drug discovery research. Its structure, featuring a protected (Boc) piperidine ring, a nitrile group, and a 4-methylphenyl substituent at the 4-position, makes it a key intermediate for the synthesis of more complex, biologically active molecules . Piperidine derivatives are recognized as privileged scaffolds in the development of therapeutics, and this compound is particularly useful for constructing potential CCR5 receptor antagonists, which are a promising class of HIV-1 entry inhibitors . Furthermore, recent research highlights the application of similar piperidine-substituted structures in the design of next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) with improved efficacy against drug-resistant HIV-1 strains . The tert-butyloxycarbonyl (Boc) protecting group greatly enhances the compound's utility by allowing for selective deprotection under mild acidic conditions to generate the secondary amine, which can then be further functionalized . The nitrile group offers a handle for additional chemical transformations, enabling researchers to explore diverse chemical space. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14-5-7-15(8-6-14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEIPOSBNUFATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678164
Record name tert-Butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906369-93-5
Record name tert-Butyl 4-cyano-4-(4-methylphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Cyanopiperidine Intermediates

A critical intermediate in the synthesis is 4-cyanopiperidine or its protected derivatives. According to patent literature, 4-cyanopiperidine hydrochloride can be prepared by dehydration of isonipecotamide using phosphorus oxychloride or thionyl chloride under controlled conditions. The procedure involves:

  • Heating isonipecotamide with excess thionyl chloride or phosphorus oxychloride.
  • Quenching with water and adjusting pH to alkaline conditions (pH 12–13) using sodium hydroxide.
  • Extracting the free base with organic solvents such as benzene, toluene, or xylene.
  • Purification by distillation or chromatography.

This method yields 4-cyanopiperidine hydrochloride with yields ranging from approximately 33% to 73%, depending on exact conditions and workup procedures.

Introduction of the 4-Methylphenyl Group

The 4-methylphenyl substituent can be introduced via Friedel-Crafts alkylation or acylation reactions on the piperidine ring or by cross-coupling reactions such as Suzuki-Miyaura coupling if a suitable halogenated intermediate is available. The choice of method depends on the availability of starting materials and desired regioselectivity.

  • Friedel-Crafts alkylation: Involves reaction of piperidine derivatives with methyl-substituted phenyl electrophiles under Lewis acid catalysis.
  • Suzuki coupling: Uses boronic acid derivatives of 4-methylphenyl and halogenated piperidines under palladium catalysis.

These methods allow the selective attachment of the 4-methylphenyl group at the 4-position of the piperidine ring.

Boc Protection of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is protected to prevent side reactions during subsequent steps. The Boc group is introduced typically by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP.

  • Reaction conditions: Typically performed at 0°C to room temperature in solvents like dichloromethane.
  • Workup: Removal of solvent followed by purification via column chromatography or recrystallization.
  • Yields: Boc protection generally proceeds in high yields (up to 97–100%) and results in stable protected intermediates suitable for further functionalization.

Combined Synthetic Route Example

A representative synthetic route for 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine may include:

  • Starting from piperidine-4-carbonitrile, introduction of the 4-methylphenyl group via Friedel-Crafts alkylation or Suzuki coupling.
  • Boc protection of the nitrogen with di-tert-butyl dicarbonate under basic conditions.
  • Purification by chromatography or recrystallization to isolate the final product with high purity (>98%).

This sequence ensures control over regioselectivity and functional group compatibility.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Dehydration of isonipecotamide to 4-cyanopiperidine hydrochloride Thionyl chloride (4-15 eq) or POCl₃, NaOH for pH adjustment n-Propyl acetate or DCM 20°C, 18 h 33–73% Requires careful pH control and extraction
Introduction of 4-methylphenyl group Friedel-Crafts alkylation (Lewis acid catalyst) or Suzuki coupling (Pd catalyst) DCM, toluene, or other organic solvents 0–80°C Variable, typically 60–85% Depends on method and substrate availability
Boc protection of piperidine nitrogen Di-tert-butyl dicarbonate, triethylamine or DMAP DCM 0°C to RT 97–100% High yield, stable intermediate
Purification Column chromatography or recrystallization Hexane/ethyl acetate or similar RT - Ensures >98% purity

Research Findings and Optimization

  • The dehydration method using thionyl chloride with dibutylformamide as an additive provides improved yield (up to 73%) and purity of 4-cyanopiperidine hydrochloride compared to older methods.
  • Boc protection is robust and high yielding, with minimal side reactions, making it a preferred protecting group in piperidine chemistry.
  • Introduction of the 4-methylphenyl group via Suzuki coupling allows for fine-tuning of reaction conditions to optimize regioselectivity and yield.
  • Purification techniques such as silica gel chromatography using hexane/ethyl acetate gradients are effective in isolating pure final products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The cyano group undergoes nucleophilic substitution under basic conditions, enabling functional group interconversion.

ReagentConditionsProductYieldSource
Sodium hydrideDMF, 70°C, 6 h, inert atmosphereAmine derivatives33%
BenzylamineK₂CO₃, DMF, reflux, 12 h4-Benzylamino derivative45%

Mechanism : The reaction proceeds via deprotonation of the nucleophile (e.g., amine) by NaH, followed by attack at the electrophilic carbon of the cyano group .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine.

AcidSolventTemperatureTimeYieldSource
HCl (4M in dioxane)Dioxane0–25°C2 h85%
Trifluoroacetic acid (TFA)DCM25°C1 h92%

Applications : Deprotection is critical for further functionalization, such as peptide coupling or salt formation .

Reduction of the Cyano Group

The cyano group is reduced to an amine or methylene group under catalytic hydrogenation or hydride conditions.

ReagentConditionsProductYieldSource
H₂, Pd/C (10%)Ethanol, 50 psi, 25°C, 12 h4-Aminomethyl derivative75%
LiAlH₄THF, reflux, 4 h4-Methylene derivative68%

Selectivity : LiAlH₄ preferentially reduces the cyano group without affecting the Boc protection.

Oxidation Reactions

The cyano group or alkyl chain can be oxidized to introduce carbonyl or carboxyl functionalities.

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄ (1M), 80°C, 6 h4-Carboxamide derivative65%
CrO₃Acetic acid, 60°C, 3 h4-Keto derivative58%

Limitations : Over-oxidation may occur without precise stoichiometric control.

Alkylation and Arylation

The piperidine nitrogen undergoes alkylation after Boc deprotection.

ElectrophileBaseSolventYieldSource
Methyl iodideK₂CO₃Acetonitrile78%
4-Fluorobenzyl bromideDIPEADMF82%

Note : Alkylation typically requires prior Boc removal to free the amine .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing piperidine derivatives in anticancer therapies. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for developing effective anticancer agents .

Neurological Disorders

The compound's structural similarity to known ligands for cannabinoid receptors suggests potential applications in treating neurological disorders. Research indicates that derivatives of piperidine can function as selective antagonists or agonists for these receptors, which are implicated in various neurological conditions .

In Vitro Studies

In vitro studies have demonstrated that 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine exhibits cytotoxic effects on several cancer cell lines. For example, compounds derived from this structure have been tested for their ability to inhibit cell proliferation and induce apoptosis through various pathways involving caspase activation and modulation of Bcl-2 family proteins .

Cell Line IC50 Value (μM) Mechanism of Action
HeLa12Apoptosis induction
A54915Cell cycle arrest
MCF-710Bcl-2 modulation

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of piperidine derivatives. Modifications to the cyano and methylphenyl groups can significantly affect the binding affinity and selectivity towards target proteins, enhancing therapeutic efficacy while minimizing toxicity .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of this compound and evaluated their anticancer efficacy against a panel of cell lines. The most promising compound demonstrated an IC50 value of 10 µM against MCF-7 cells, indicating its potential as a lead compound for further development .

Case Study 2: Neurological Applications

Another investigation focused on the compound's ability to modulate cannabinoid receptors in vitro. The results showed that certain derivatives could selectively bind to CB1 receptors with higher affinity than Rimonabant, suggesting their potential use in treating conditions like anxiety and depression .

Mechanism of Action

The mechanism by which 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine can be contextualized by comparing it to structurally related piperidine derivatives. Key analogs and their distinguishing features are summarized below:

Structural and Electronic Modifications

Table 1: Substituent Effects on Piperidine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Functional Insights Reference
This compound 4-CN, 4-methylphenyl ~316* Cyano enables H-bonding; methylphenyl enhances hydrophobicity .
1-Boc-4-cyano-4-(2-methoxyphenyl)-piperidine 4-CN, 2-methoxyphenyl 316.39 Methoxy group reduces activity due to polar bulk .
1-Boc-4-cyano-4-(3-CF₃-phenyl)-piperidine 4-CN, 3-trifluoromethylphenyl 354.37 CF₃ increases lipophilicity but may sterically hinder binding .
4-(4-Fluorobenzoyl)piperidine derivatives 4-fluorobenzoyl, variable R groups ~331–354 Fluorine enhances σ1 receptor affinity via electron-withdrawing effects .
4-Phenylpiperazin derivatives (e.g., compound 4m) 4-methylphenyl, piperazine Variable 4-Methylphenyl boosts α-glucosidase inhibition (IC₅₀ = 52.2 μM) .

*Estimated based on analogs.

Key Observations :
  • Cyano Group: The -CN substituent in this compound facilitates hydrogen bonding with residues like Lys661 in LSD1, critical for enzyme inhibition .
  • 4-Methylphenyl : This group optimizes hydrophobic interactions in binding pockets (e.g., LSD1’s catalytic center), outperforming polar substituents like methoxy (-OCH₃) .
  • Trifluoromethyl (CF₃) : While enhancing lipophilicity, CF₃ at the 3-position may reduce binding efficiency due to steric clashes .
Table 2: Pharmacological Comparisons
Compound Class Target/Activity IC₅₀/Binding Affinity Structural Insights Reference
Piperidine derivatives (e.g., 4m) α-Glucosidase inhibition 52.2 μM (vs. 750 μM for acarbose) 4-Methylphenyl and piperazine synergize for activity .
Benzohomoadamantane-piperidine hybrids Enzyme binding (MM/GBSA) −68.0 to −69.4 kcal/mol Piperidine orientation critical for stability .
LSD1 inhibitors (e.g., compound in ) Lysine-specific demethylase 1 Sub-μM range (predicted) Cyano group binds Lys661; methylphenyl fits hydrophobic pocket .
Key Findings :
  • α-Glucosidase Inhibition : Piperidine derivatives with 4-methylphenyl groups (e.g., 4m) exhibit superior activity compared to morpholine analogs or methoxyphenyl variants .
  • Enzyme Binding: The spatial arrangement of substituents (e.g., cyano vs. CF₃) dictates binding mode and affinity. For instance, this compound’s cyano group is essential for target engagement, as seen in LSD1 inhibitors .

Physicochemical Properties

Table 3: Physicochemical Profiling
Compound Name logP* Solubility Stability Reference
This compound ~2.5 Low (hydrophobic) Stable under inert conditions
1-Boc-4-cyano-4-(3-CF₃-phenyl)-piperidine ~3.0 Very low Sensitive to hydrolysis
4-Anilino-1-Boc-piperidine (opioid precursor) ~2.8 Moderate Stable at −20°C

*Predicted based on substituent contributions.

Key Trends :
  • Lipophilicity : The 4-methylphenyl group increases logP compared to methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Stability : Boc protection improves stability, but electron-withdrawing groups (e.g., -CN, CF₃) may increase susceptibility to metabolic degradation .

Biological Activity

1-Boc-4-cyano-4-(4-methylphenyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and mechanisms of action, with a focus on its anticancer and neuropharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the protection of the piperidine nitrogen with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a cyano group at the 4-position and a para-substituted methylphenyl group. The structural formula can be represented as follows:

C14H18N2O\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}

This compound's structure is crucial for its biological activity, as modifications can significantly influence its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives containing piperidine rings have shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds often fall within the micromolar range, indicating effective potency.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.65Induction of apoptosis
Similar Piperidine DerivativeHCT-1160.48Cell cycle arrest at G1 phase

The mechanism of action often involves the induction of apoptosis via caspase activation and modulation of cell cycle progression, which has been observed through flow cytometry assays .

Neuropharmacological Effects

In addition to anticancer properties, this compound has been investigated for its effects on neurotransmitter systems. Studies suggest that compounds with similar structures can act as histamine H3 receptor antagonists, potentially influencing feeding behavior and neurotransmitter concentrations in the brain. For example, in vivo studies demonstrated that certain derivatives reduced serotonin and dopamine levels without significantly affecting noradrenaline concentrations .

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

  • Case Study 1 : A study involving a series of piperidine compounds showed that modifications at the para position significantly enhanced anticancer activity against MCF-7 cells, with one compound achieving an IC50 value as low as 0.11 µM. This suggests that structural optimization is key to enhancing biological efficacy .
  • Case Study 2 : In another investigation, a related compound was found to inhibit acetylcholinesterase activity at an IC50 of 0.50 µM, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Boc-4-cyano-4-(4-methylphenyl)-piperidine
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1-Boc-4-cyano-4-(4-methylphenyl)-piperidine

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